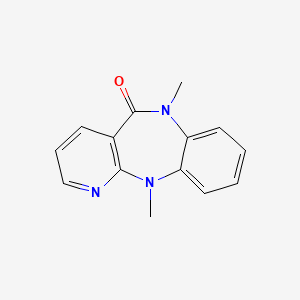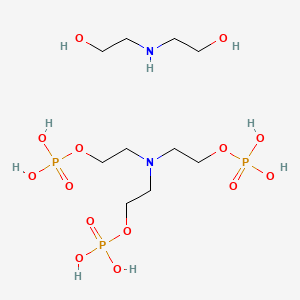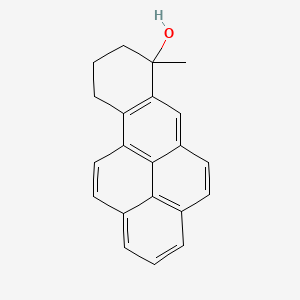
7-Methyl-7,8,9,10-tetrahydrobenzo(a)pyren-7-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methyl-7,8,9,10-tetrahydrobenzo(a)pyren-7-ol is a polycyclic aromatic hydrocarbon (PAH) derivative. This compound is known for its complex structure, which includes multiple fused aromatic rings. It is a substituted benzopyrene, which is a class of compounds known for their potential mutagenic and carcinogenic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-7,8,9,10-tetrahydrobenzo(a)pyren-7-ol typically involves the hydrogenation of benzo(a)pyrene derivatives. One common method includes the bromination reaction with N-bromosaccharin (NBSac) to introduce the hydroxyl group . The reaction conditions often require controlled temperatures and the presence of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods: Industrial production methods for this compound are not widely documented, likely due to its specialized use in research rather than large-scale industrial applications. the principles of organic synthesis and purification, such as recrystallization and chromatography, are generally applied to obtain high-purity samples.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Methyl-7,8,9,10-tetrahydrobenzo(a)pyren-7-ol undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxygenated derivatives.
Reduction: Hydrogenation can further reduce the aromatic rings.
Substitution: Electrophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are often used.
Major Products: The major products formed from these reactions include various hydroxylated and oxygenated derivatives, which can further undergo complex transformations .
Applications De Recherche Scientifique
7-Methyl-7,8,9,10-tetrahydrobenzo(a)pyren-7-ol has several applications in scientific research:
Chemistry: It is used as a starting material in the synthesis of other complex organic molecules.
Biology: Studies have investigated its role in mutagenesis and carcinogenesis due to its ability to form DNA adducts.
Medicine: Research into its potential effects on human health, particularly its mutagenic and carcinogenic properties, is ongoing.
Mécanisme D'action
The compound exerts its effects primarily through the formation of electrophilic sulfuric acid esters, which can bind covalently to DNA. This binding leads to mutations and potentially carcinogenic outcomes. The activation of aryl hydrocarbon receptors (AhRs) and subsequent downstream signaling pathways is a key part of its mechanism .
Comparaison Avec Des Composés Similaires
- 7,8,9,10-Tetrahydrobenzo(a)pyren-7-ol
- Benzo(a)pyrene
- 1-Pyrenemethanol
Comparison: Compared to other similar compounds, 7-Methyl-7,8,9,10-tetrahydrobenzo(a)pyren-7-ol is unique due to its specific methyl and hydroxyl substitutions, which influence its reactivity and biological activity. Its ability to form specific DNA adducts and activate particular molecular pathways sets it apart from other PAH derivatives .
Propriétés
Numéro CAS |
94849-91-9 |
|---|---|
Formule moléculaire |
C21H18O |
Poids moléculaire |
286.4 g/mol |
Nom IUPAC |
7-methyl-9,10-dihydro-8H-benzo[a]pyren-7-ol |
InChI |
InChI=1S/C21H18O/c1-21(22)11-3-6-16-17-10-9-14-5-2-4-13-7-8-15(12-18(16)21)20(17)19(13)14/h2,4-5,7-10,12,22H,3,6,11H2,1H3 |
Clé InChI |
OOJSYOIOWLRDIY-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCC2=C1C=C3C=CC4=C5C3=C2C=CC5=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


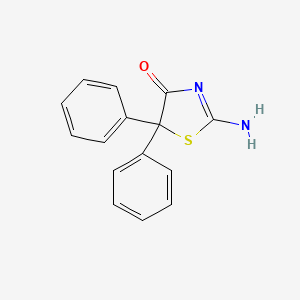
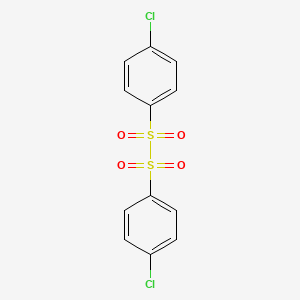
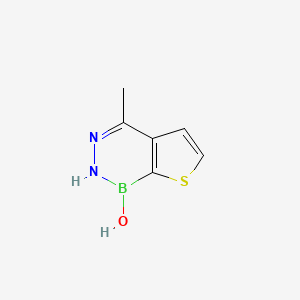
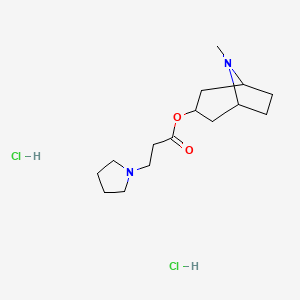
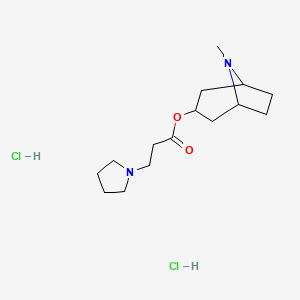
![3,9-Diazabicyclo[4.2.1]nonan-4-one, 3,9-dimethyl-](/img/structure/B12800673.png)
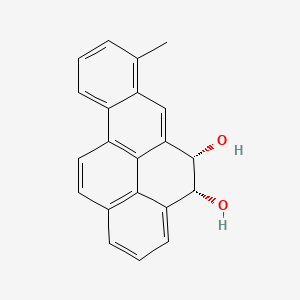
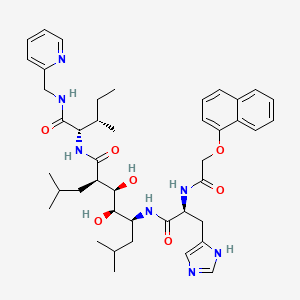
![16,33-dioxaoctacyclo[16.15.0.02,15.03,8.09,14.019,32.020,25.026,31]tritriaconta-1(18),2(15),3,5,7,9,11,13,19(32),20,22,24,26,28,30-pentadecaen-17-one](/img/structure/B12800691.png)
